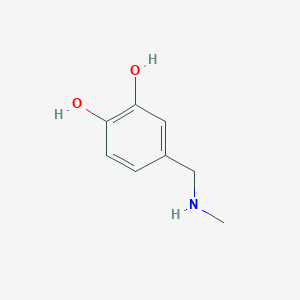

4-((Methylamino)methyl)benzene-1,2-diol

Description

Historical Context of Catecholamine Analogs in Chemical Biology

The exploration of catecholamines—a group of neurotransmitters including dopamine (B1211576), norepinephrine (B1679862) (epinephrine), and adrenaline—represents a significant chapter in the history of physiology, biochemistry, and pharmacology. wikipedia.org The journey began with the extraction and purification of adrenaline, the first hormone to be isolated from an endocrine gland in its pure form, even before the term "hormone" was coined. wikipedia.org The subsequent elucidation of its structure and biosynthesis pathway laid the groundwork for understanding its function. wikipedia.org

A pivotal moment in catecholamine research was the realization that these molecules act as chemical messengers, transmitting signals between nerve cells. researchgate.net This concept, initially proposed in the early 20th century, was later confirmed through the work of scientists like Otto Loewi and Henry Dale, who demonstrated the roles of acetylcholine (B1216132) and adrenaline in the parasympathetic and sympathetic nervous systems, respectively. researchgate.net

The development of synthetic catecholamine analogs became crucial for probing the intricacies of these systems. By systematically modifying the catecholamine structure, researchers could investigate structure-activity relationships, identify receptor subtypes, and develop therapeutic agents. nih.gov The 1960s, in particular, were a "heyday for catecholamine research," spurred by technological advancements that enabled detailed anatomical and neurochemical investigations of catecholamines in the brain and periphery. nih.gov These advancements allowed for a deeper understanding of drug mechanisms and the rational design of new treatments for conditions like Parkinson's disease and hypertension. nih.gov

Structural Features and Chemical Classification of 4-((Methylamino)methyl)benzene-1,2-diol

This compound is a substituted catecholamine. Its chemical structure is characterized by a benzene (B151609) ring with two adjacent hydroxyl groups, defining it as a catechol. wikipedia.org Attached to this catechol ring is a methylaminomethyl group.

The key structural components are:

Benzene-1,2-diol (Catechol) nucleus: This forms the core of the molecule and is essential for its recognition by and interaction with adrenergic receptors. The two hydroxyl groups are critical for binding.

Methylamino group: The presence of a methyl group on the amine confers specific properties to the molecule, influencing its receptor affinity and metabolic stability compared to unsubstituted amines.

Methyl bridge: A methylene (B1212753) (-CH2-) group links the amine to the catechol ring.

Chemically, it is classified as a primary alcohol and a secondary amine. It is an analog of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. The molecular formula for this compound is C₈H₁₁NO₂. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)8(11)4-6/h2-4,9-11H,5H2,1H3 |

| InChIKey | QYVRMASVQPDUJB-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC(=C(C=C1)O)O |

Data sourced from PubChem CID 14515287. nih.gov

Overview of Research Paradigms and Academic Significance of Substituted Catecholamines

The study of substituted catecholamines, including this compound, is integral to several research paradigms. These compounds serve as invaluable tools to dissect the physiological and pathological roles of the adrenergic and dopaminergic systems.

A primary research focus has been the elucidation of receptor subtypes. The initial classification of adrenoceptors into α and β types by Raymond Ahlquist in 1948 was a landmark achievement, which was further refined with the identification of β₁ and β₂ subtypes in 1967. nih.gov The synthesis and pharmacological testing of various substituted catecholamines were instrumental in this sub-classification, allowing for the development of receptor-selective agonists and antagonists.

In neuroscience, substituted catecholamines are used to probe the functions of specific neuronal circuits. For instance, understanding the roles of dopamine in movement and reward has been greatly advanced by studying the effects of various dopamine analogs. nih.gov The discovery that dopamine itself acts as a neurotransmitter in the brain, beyond being a precursor to norepinephrine and epinephrine, was a major breakthrough. nih.gov

Furthermore, research into the metabolism of catecholamines has been a significant area of study. The two primary enzymes involved in their degradation are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). pharmaguideline.com Studying how structural modifications in catecholamine analogs affect their susceptibility to these enzymes provides insights into their duration of action and potential for therapeutic use.

The academic significance of substituted catecholamines is also evident in their role in understanding disease mechanisms. Dysregulation of catecholamine signaling is implicated in a wide range of disorders, including hypertension, heart failure, anxiety, and neurodegenerative diseases like Parkinson's disease. nih.gov Research using specific analogs helps to unravel the precise molecular and cellular changes that contribute to these conditions.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylaminomethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)8(11)4-6/h2-4,9-11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISMTZVJLSIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylamino Methyl Benzene 1,2 Diol and Its Derivatives

Retrosynthetic Analysis of 4-((Methylamino)methyl)benzene-1,2-diol

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, two primary disconnection points are considered: the carbon-nitrogen (C-N) bond of the amine and the carbon-carbon (C-C) bond connecting the side chain to the catechol ring.

C-N Bond Disconnection: This is the most straightforward approach. Disconnecting the C-N bond suggests a nucleophilic substitution or, more commonly, a reductive amination pathway. This leads to two synthons: a methylamine (B109427) cation or its equivalent and a 4-(formyl)benzene-1,2-diol anion (or its protected electrophilic equivalent). The corresponding real-world starting materials would be methylamine and 3,4-dihydroxybenzaldehyde (B13553).

C-C Bond Disconnection: Disconnecting the bond between the aromatic ring and the aminomethyl side chain suggests a Friedel-Crafts type reaction. This would involve a catechol synthon and an electrophilic "(methylamino)methyl" synthon. In practice, this is a less common route due to the difficulty of controlling the reactivity of the catechol ring and the nature of the required electrophile.

Based on this analysis, strategies beginning with a pre-formed catechol ring and constructing the side chain are generally more feasible and common.

Classical Synthetic Routes to this compound Analogs

Classical routes typically rely on well-established, multi-step reactions that are robust and have been optimized over many years.

This approach begins with catechol or a protected derivative and introduces the required side chain at the 4-position. A typical sequence involves:

Protection: The two hydroxyl groups of catechol are highly reactive and sensitive to oxidation. They are usually protected, for example, as methyl ethers (forming veratrole) or as a methylenedioxy bridge (forming 1,3-benzodioxole).

Electrophilic Aromatic Substitution: A one-carbon unit is introduced onto the ring. This is commonly achieved through formylation (e.g., Vilsmeier-Haack or Gattermann reaction) to install an aldehyde group, yielding a precursor like 3,4-dihydroxybenzaldehyde.

Side-Chain Formation: The aldehyde is then converted to the final methylamino-methyl group, typically via reductive amination as detailed in the next section.

Deprotection: The protecting groups on the catechol hydroxyls are removed in the final step to yield the target diol.

The most direct and widely used classical method for synthesizing this compound and its analogs is reductive amination. wikipedia.org This form of amination efficiently converts a carbonyl group into an amine through an intermediate imine. wikipedia.org

The process starts with an aldehyde or ketone and an amine in the presence of a reducing agent. wikipedia.org For the target molecule, the reaction involves 3,4-dihydroxybenzaldehyde and methylamine. The key steps are:

The nucleophilic methylamine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

The hemiaminal undergoes dehydration to form a Schiff base, or more specifically, an imine.

A selective reducing agent, introduced into the reaction, reduces the imine to the final secondary amine.

A key advantage of this method is that it can often be performed as a one-pot reaction. wikipedia.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they are selective for the protonated imine intermediate over the starting aldehyde, minimizing side reactions. vaia.com However, side reactions can still occur, such as the newly formed secondary amine reacting with another molecule of the aldehyde to form a tertiary amine by-product. vaia.comvaia.com

Table 1: Comparison of Classical Synthetic Strategies

| Strategy | Starting Materials | Key Intermediates | Reducing Agent Example | Key Considerations |

|---|---|---|---|---|

| Catechol Functionalization | Catechol, Formylating Agent, Methylamine | Protected Catechol, 3,4-Dihydroxybenzaldehyde | H₂/Pd, NaBH₄ | Requires protection/deprotection steps; potential for low regioselectivity. |

| Reductive Amination | 3,4-Dihydroxybenzaldehyde, Methylamine | Imine / Schiff Base | NaBH₃CN, NaBH(OAc)₃ | Direct, often one-pot; risk of over-alkylation to tertiary amine. wikipedia.orgvaia.com |

Modern and Stereoselective Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes efficiency, stereoselectivity, and sustainability (green chemistry). While the target molecule itself is achiral, many of its important derivatives, such as epinephrine (B1671497), are chiral.

Asymmetric, or enantioselective, synthesis is a critical process for producing specific stereoisomers of a chiral molecule, which is vital in pharmaceuticals where different enantiomers often have distinct biological effects. wikipedia.org A prominent chiral analog of the target molecule is (R)-Epinephrine (Adrenaline), which has a chiral center at the carbon bearing the hydroxyl group on the side chain.

A key modern strategy for its synthesis is the asymmetric reduction of a prochiral ketone precursor, adrenalone (B1665550). This can be achieved through two main approaches:

Chemo-catalysis: This involves using a chiral catalyst to facilitate the reduction of the ketone. Chiral ligands complexed with a metal center (e.g., Ruthenium, Rhodium) can hydrogenate the ketone, preferentially forming one enantiomer.

Bio-catalysis: This approach uses enzymes, which are inherently chiral, to perform the reduction with high enantioselectivity. For example, strains of bacteria containing enzymes like alcohol dehydrogenase or specific adrenaline dehydrogenases can catalyze the reduction of adrenalone to (R)-epinephrine with high yield and specificity. rsc.orggoogle.com This enzymatic reduction is often carried out in aqueous systems under mild conditions. rsc.orggoogle.com

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several principles are applicable to the synthesis of catecholamines:

Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation (both chemo- and bio-catalysis) is preferred over stoichiometric reducing agents like borohydrides, as it generates less waste. wikipedia.org

Use of Biocatalysts: Enzymes operate under mild conditions (room temperature, neutral pH, aqueous media), reducing energy consumption and avoiding the need for harsh reagents and organic solvents. rsc.org The enzymatic synthesis of (R)-epinephrine is a prime example of a green synthetic method. google.com

Atom Economy: Reductive amination is considered a relatively green reaction because it is often a one-pot synthesis that incorporates most of the atoms from the reactants into the final product, leading to high atom economy. wikipedia.org

Safer Solvents and Reagents: Research focuses on replacing hazardous solvents and reagents. For instance, using ionic liquids as a co-solvent in enzymatic reactions has been shown to improve reaction efficiency and enzyme stability. rsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound can be achieved through the reduction of an α-amino ketone precursor, N-methyl-α-amino-3,4-dihydroxyacetophenone. The optimization of this reduction is crucial for achieving high yields and purity. Catalytic hydrogenation is a common method employed for this transformation, and various catalysts and reaction conditions have been explored to enhance its efficiency.

One effective approach involves the asymmetric hydrogenation of α-primary amino ketones using cobalt-based catalysts. nih.govacs.orgacs.org This method has been shown to produce chiral vicinal amino alcohols with high yields and excellent enantioselectivities (up to 99% ee) in short reaction times (as low as 0.5 hours). nih.govacs.orgacs.org The reaction typically utilizes a cobalt salt in combination with a chiral bisphosphine ligand. The presence of an amino group in the substrate is believed to assist in the coordination with the metal catalyst, facilitating the hydrogenation process. nih.govacs.org Optimization of parameters such as catalyst loading, hydrogen pressure, temperature, and the choice of base can significantly impact the reaction outcome. For instance, increasing the catalyst loading and hydrogen pressure can improve the yield, while the temperature can influence both yield and enantioselectivity. acs.org

Another strategy for the asymmetric hydrogenation of related compounds, such as α-amino-β-keto ester hydrochlorides, involves the use of homogeneous chiral nickel-bisphosphine complexes. nih.gov This method, proceeding through dynamic kinetic resolution, affords anti-β-hydroxy-α-amino esters with high diastereo- and enantioselectivities. nih.gov While not directly applied to N-methyl-α-amino-3,4-dihydroxyacetophenone, the principles can be adapted for its synthesis.

Reductive amination represents an alternative and widely used method for the synthesis of amines. organic-chemistry.orgwikipedia.orgnumberanalytics.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. numberanalytics.com For the synthesis of this compound, this could involve the reaction of a suitable catechol-derived ketone with methylamine, followed by reduction. The choice of reducing agent is critical, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride being common choices due to their mildness and selectivity. wikipedia.org Optimization of reaction conditions such as pH, temperature, and stoichiometry of reactants is essential for maximizing the yield of the desired amine and minimizing side products. organic-chemistry.org

Interactive Data Table: Optimization of Catalytic Hydrogenation of α-Primary Amino Ketones

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Reference |

| Co(BF4)2·6H2O / Chiral Bisphosphine Ligand | α-Primary Amino Ketones | Chiral Vicinal Amino Alcohols | High | up to 99 | 0.5 - 24 | nih.govacs.org |

| NiCl2 / Chiral Bisphosphine Ligand | α-Amino-β-keto ester hydrochlorides | anti-β-Hydroxy-α-amino esters | High | High | N/A | nih.gov |

| Amorphous Co particles / H2 | Aldehydes / Ketones | Primary Amines | up to 99 | N/A | N/A | organic-chemistry.org |

Synthesis of Deuterated and Isotopically Labeled this compound Analogs for Research

The synthesis of deuterated and isotopically labeled analogs of this compound is crucial for pharmacokinetic and metabolic studies, allowing for the tracking of the molecule in biological systems. The introduction of deuterium (B1214612) or other isotopes can be achieved by using labeled starting materials or through hydrogen-deuterium exchange reactions.

A common strategy involves the use of deuterated methylamine (CD3NH2) or its salts in the synthetic route. Several methods for the preparation of deuterated methylamine have been reported. One approach utilizes Boc-benzylamine as a starting material, which is then reacted with a deuterated methylation reagent like TsOCD3. researchgate.netsemanticscholar.org This method offers good yields and straightforward purification. researchgate.netsemanticscholar.org Another patent describes a method for synthesizing deuterated methylamine salts from halogenated deuterated methane. google.com Once obtained, deuterated methylamine can be used in reductive amination reactions with a suitable catechol-derived ketone to produce the desired labeled product.

Direct hydrogen-deuterium exchange on the catechol ring is another viable method. Transition metal-catalyzed C-H activation has emerged as a powerful tool for deuterium incorporation. researchgate.netchemrxiv.org Palladium-based catalysts are often used for this purpose, allowing for the exchange of aromatic protons with deuterium from a deuterium source like D2O. researchgate.netchemrxiv.org The selectivity of the exchange can be influenced by the catalyst and reaction conditions.

Furthermore, the synthesis of deuterated precursors can be a key step. For instance, deuterated aldehydes can be used in multicomponent reactions, such as the Strecker or Ugi reactions, to generate deuterated α-amino acid derivatives, which can then be converted to the target molecule. beilstein-journals.orgbeilstein-archives.orgnih.gov The use of deuterated reducing agents, such as sodium borodeuteride (NaBD4), in the reduction of the α-amino ketone intermediate can also introduce deuterium at the benzylic position.

Advanced Spectroscopic and Structural Elucidation of 4 Methylamino Methyl Benzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-((Methylamino)methyl)benzene-1,2-diol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be utilized for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would be:

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-7.0 ppm). Due to the substitution pattern, they would likely present as a complex splitting pattern, possibly a doublet, a singlet (or a narrow doublet), and another doublet.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the benzene ring would likely appear as a singlet around δ 3.5-4.0 ppm, assuming no chiral center is present or if the molecule is rapidly interconverting between conformations.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen would give a singlet at approximately δ 2.3-2.5 ppm.

Amine and Hydroxyl Protons (-NH and -OH): The protons of the amine and two hydroxyl groups would appear as broad singlets and their chemical shifts would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected:

Aromatic Carbons: Six signals would be present in the aromatic region (δ 110-150 ppm). The two carbons bearing the hydroxyl groups would be the most downfield in this region.

Methylene Carbon (-CH₂-): The methylene carbon would likely resonate around δ 50-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon would appear at a more upfield position, typically around δ 30-40 ppm.

2D NMR Techniques for Structural Confirmation:

To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial to connect the methylamino-methyl side chain to the catechol ring. For instance, correlations would be expected from the methylene protons to the aromatic carbons and from the methyl protons to the methylene carbon.

Predicted ¹H and ¹³C NMR Data for this compound Disclaimer: The following data is predicted based on the analysis of similar compounds and general NMR principles, as direct experimental data is not readily available.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 (m, 3H) | 115 - 125 |

| -CH₂- | 3.5 - 4.0 (s, 2H) | 50 - 60 |

| -NH-CH₃ | 2.3 - 2.5 (s, 3H) | 30 - 40 |

| C-OH | - | 140 - 150 |

| C-C (quaternary) | - | 125 - 135 |

| -OH | variable (br s, 2H) | - |

| -NH- | variable (br s, 1H) | - |

The flexibility of the methylamino-methyl side chain allows for different spatial arrangements or conformations. Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide insights into the through-space proximity of protons.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it would be possible to determine the preferred conformation of the side chain relative to the catechol ring. For example, the presence of an NOE between the methylene protons and one of the aromatic protons would indicate a conformation where the side chain is folded back over the ring. The absence of such correlations would suggest a more extended conformation.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₈H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the elemental composition.

Expected HRMS Data for C₈H₁₁NO₂

| Ion | Calculated Exact Mass |

| [M]⁺ | 153.07898 |

| [M+H]⁺ | 154.08628 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

For this compound, a key fragmentation pathway would likely involve the cleavage of the benzylic C-C bond, which is a common fragmentation for such structures.

Predicted Key MS/MS Fragment Ions for this compound Disclaimer: Fragmentation pathways are predicted based on chemical principles.

| m/z of Fragment Ion | Proposed Structure/Loss |

| 123 | Loss of CH₂NH₂ |

| 107 | Loss of CH₂NHCH₃ |

| 77 | Benzene ring fragment |

| 44 | [CH₂=NHCH₃]⁺ |

The fragmentation pattern would help to confirm the presence of the methylamino-methyl side chain and its connection to the dihydroxybenzene core.

Vibrational Spectroscopy (IR and Raman) of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the two phenolic hydroxyl groups.

N-H Stretching: A moderate absorption in the 3300-3500 cm⁻¹ region, which might be obscured by the broad O-H band.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching (Phenolic): A strong band around 1200-1260 cm⁻¹.

C-N Stretching: A moderate band in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals. The symmetric stretching of the C-C bonds in the ring would be prominent. Raman is generally less sensitive to O-H and N-H stretching vibrations compared to IR. The Raman spectra of catechol and its derivatives often show strong bands related to the ring vibrations, which can be sensitive to substitution and conformation. bmrb.ioresearchgate.net

Predicted Vibrational Frequencies for this compound Disclaimer: The following data is predicted based on typical functional group frequencies.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3300-3500 (medium) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| Phenolic C-O Stretch | 1200-1260 | Medium |

| C-N Stretch | 1020-1250 | Medium |

Characterization of Functional Groups and Molecular Vibrations

The molecular structure of this compound comprises several key functional groups: a benzene ring disubstituted with two hydroxyl groups (a catechol moiety), a methylamino group, and a methylene bridge. The vibrational modes associated with these groups can be characterized using infrared (IR) and Raman spectroscopy.

Detailed experimental spectroscopic data for this specific compound is not widely available in public literature. However, based on the known vibrational frequencies of similar molecules, a theoretical table of expected IR and Raman active modes can be constructed. For instance, studies on related Schiff base ligands containing a benzene-1,2-diol moiety have utilized FT-IR to identify characteristic vibrational bands. bohrium.comresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3300-3500 (broad) |

| N-H (Secondary Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-O (Phenolic) | Stretching | 1200-1260 |

Note: This table is predictive and based on characteristic vibrational frequencies of functional groups.

Hydrogen Bonding Network Analysis

The presence of hydroxyl and secondary amine groups in this compound facilitates the formation of an extensive hydrogen bonding network. These interactions are crucial in determining the compound's solid-state structure and its physical properties. Both intramolecular hydrogen bonds (e.g., between an ortho-hydroxyl group and the amine) and intermolecular hydrogen bonds are anticipated.

While specific studies on the hydrogen bonding of this exact molecule are scarce, research on similar structures, such as other catechol derivatives and Schiff bases, highlights the significance of these interactions. researchgate.netresearchgate.net For example, in related compounds, strong intramolecular hydrogen bonds are observed to stabilize the molecular conformation. bohrium.comscielo.org.za The analysis of hydrogen bond patterns often involves techniques like X-ray crystallography and computational modeling. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Analogs

While this compound itself is achiral, its chiral analogs, most notably adrenaline, are amenable to analysis by chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are highly sensitive to the stereochemistry of a molecule.

For instance, the enantiomers of a chiral compound will exhibit mirror-image CD spectra. This has been utilized in the analysis of chiral molecules with similar structural motifs. capes.gov.br The enantiomeric purity and absolute configuration of chiral analogs can be determined by comparing their experimental CD and ORD spectra with those of known standards or with theoretical predictions.

Computational Chemistry and Theoretical Investigations of 4 Methylamino Methyl Benzene 1,2 Diol

Quantum Chemical Calculations of 4-((Methylamino)methyl)benzene-1,2-diol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For this compound, these methods offer a window into its electronic architecture and spectroscopic behavior.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by the interplay between the catechol ring and the methylaminoethyl side chain. The distribution of electrons within the molecule, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key determinant of its chemical reactivity. youtube.com

Computational studies on analogous catecholamines, such as dopamine (B1211576) and adrenaline, reveal that the HOMO is typically localized on the electron-rich catechol ring, making it susceptible to electrophilic attack. proquest.comresearchgate.net Conversely, the LUMO is often distributed over the entire molecule, indicating potential sites for nucleophilic interaction. proquest.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily located on the catechol ring, indicating its role as an electron donor. |

| LUMO | -0.5 | Delocalized across the molecule, representing its capacity as an electron acceptor. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical reactivity and stability. |

Note: These values are illustrative and based on trends observed in similar catecholamine structures. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For this compound, predicting these properties can aid in its experimental identification and characterization.

Studies on similar molecules like epinephrine (B1671497) have demonstrated that DFT and Hartree-Fock methods can accurately predict 1H and 13C NMR chemical shifts. dergipark.org.tr The calculated spectra for this compound would be expected to show characteristic signals for the aromatic protons of the catechol ring, the methylene (B1212753) and methine protons of the side chain, and the methyl group protons.

UV-Vis spectra predictions for catecholamine derivatives often show absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the benzene (B151609) ring. proquest.commdpi.com The exact position of these absorption maxima can be influenced by the substituent groups and the solvent environment.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Description |

| ¹H NMR | Aromatic protons: ~6.5-7.0 ppm | Signals corresponding to the protons on the benzene ring. |

| Side-chain protons: ~2.5-4.0 ppm | Signals for the CH₂, CH, and NH protons. | |

| Methyl protons: ~2.3 ppm | A singlet corresponding to the N-CH₃ group. | |

| ¹³C NMR | Aromatic carbons: ~115-145 ppm | Resonances for the carbon atoms of the catechol moiety. |

| Side-chain carbons: ~40-70 ppm | Signals for the carbon atoms in the methylaminoethyl side chain. | |

| UV-Vis | λmax ~280 nm | Corresponds to π-π* transitions in the aromatic system. |

Note: These are generalized predictions based on known spectroscopic data for analogous compounds.

Acid-Base Properties and pKa Predictions

The acid-base properties of this compound are critical to its behavior in physiological environments. The molecule possesses two acidic phenolic hydroxyl groups on the catechol ring and a basic secondary amino group in the side chain. Computational methods can be employed to predict the pKa values associated with these functional groups. mdpi.comoptibrium.comrsc.org

The pKa values are determined by the relative stability of the protonated and deprotonated forms of the molecule in solution. mdpi.com For catecholamines, the pKa of the amino group is typically around 9-10, while the phenolic hydroxyl groups have pKa values in the range of 8-10 and >12, respectively. lew.ro The specific pKa values for this compound would be influenced by the electronic effects of the methylaminomethyl substituent on the catechol ring.

Table 3: Predicted pKa Values for this compound (Illustrative)

| Functional Group | Predicted pKa | Description |

| Phenolic Hydroxyl (para) | ~8.7 | The first acidic dissociation, influenced by the electron-donating side chain. |

| Amino Group | ~9.9 | The protonation/deprotonation equilibrium of the secondary amine. |

| Phenolic Hydroxyl (meta) | ~13.0 | The second acidic dissociation, typically occurring at a much higher pH. |

Note: These pKa values are estimations based on the known values for similar catecholamines and are subject to the specific computational model and solvent considerations.

Molecular Mechanics and Dynamics Simulations of this compound

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of molecules over time.

Conformational Landscape Exploration

The flexible side chain of this compound allows it to adopt various conformations. The relative orientation of the amino group with respect to the catechol ring is of particular interest as it can influence receptor binding and biological activity. Computational studies on dopamine and its derivatives have shown that the side chain can exist in different rotameric forms, often described as trans (extended) and gauche (folded). rsc.org

In the gas phase, perpendicular orientations of the side chain relative to the ring are often favored. rsc.org The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. For instance, intramolecular hydrogen bonding between the amino group and the hydroxyl groups of the catechol ring can stabilize certain conformations.

Solvent Effects on Molecular Conformation

The conformation of this compound is significantly influenced by its surrounding environment, particularly in an aqueous solution. Solvation models, often combined with MD simulations, are used to understand these effects. nih.gov

Studies on similar molecules have shown that in an aqueous medium, the preference for trans or gauche conformers can be altered. rsc.org Polar solvents like water can form hydrogen bonds with the hydroxyl and amino groups, competing with and disrupting intramolecular hydrogen bonds. This can lead to a more extended conformation being favored in solution compared to the gas phase. Molecular dynamics simulations can track the time evolution of the molecule's conformation in a solvent box, providing insights into its dynamic behavior and the stability of different conformational states. tu-darmstadt.denih.gov

Ligand-Receptor Docking Studies of this compound (Theoretical/In Silico)

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, providing valuable information about the binding affinity and the nature of the interactions.

In the absence of an experimentally determined crystal structure of this compound bound to a specific receptor, computational models are employed to predict its hypothetical binding site. Given its structural similarity to endogenous catecholamines like epinephrine and norepinephrine (B1679862), the primary targets for docking studies are adrenergic receptors (α and β) and enzymes involved in catecholamine metabolism, such as Catechol-O-methyltransferase (COMT). nih.gov

The process typically involves the following steps:

Receptor Structure Preparation: High-resolution crystal structures of target receptors, often in complex with known ligands, are retrieved from protein databases.

Binding Site Identification: The binding pocket is defined based on the location of the co-crystallized ligand or through algorithms that identify cavities on the protein surface suitable for ligand binding. For adrenergic receptors, the binding site is a well-characterized pocket within the transmembrane helices. nih.gov

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Computational tools can then be used to dock the ligand into the defined binding site of the receptor.

Once docked, the interactions between this compound and the receptor's amino acid residues are analyzed. The binding energy, a key output of docking simulations, provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable ligand-receptor complex. mdpi.com

The predicted binding mode of this compound within an adrenergic receptor would likely involve several key interactions, consistent with those observed for other catecholamines: nih.gov

Hydrogen Bonding: The catechol hydroxyl groups are crucial for forming hydrogen bonds with serine residues in the binding pocket of adrenergic receptors. nih.gov

Ionic Interactions: The protonated methylamino group can form an ionic bond with an aspartate residue, a critical interaction for anchoring the ligand within the receptor.

Aromatic Interactions: The benzene ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the binding site. acs.org

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Adrenergic Receptor Binding Site

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Catechol Hydroxyl Groups | Serine | Hydrogen Bonding |

| Methylamino Group | Aspartic Acid | Ionic Interaction |

| Benzene Ring | Phenylalanine, Tyrosine | π-π Stacking, Hydrophobic |

This table is a generalized prediction based on the known interactions of catecholamines with adrenergic receptors.

The linear interaction energy (LIE) method is a more advanced computational approach that can be used to calculate binding free energies with greater accuracy by considering both electrostatic and van der Waals interactions in solvated systems. frontiersin.org

Structure-Activity Relationship (SAR) Modeling at the Molecular Level for this compound Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR modeling can guide the design of analogs with improved potency or selectivity.

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds.

For analogs of this compound, a QSAR study would involve:

Data Set Collection: Assembling a series of structurally related catecholamine derivatives with experimentally determined activities (e.g., binding affinities for a specific receptor).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

The activity of these analogs is highly dependent on substitutions on both the phenyl ring and the ethylamine (B1201723) side chain. pharmacy180.com For instance, the presence of the 3,4-dihydroxy (catechol) moiety is generally crucial for maximal agonistic activity at adrenergic receptors. pharmacy180.comderangedphysiology.com The size of the substituent on the amino group also influences selectivity, with larger groups generally favoring β-receptor activity over α-receptor activity. pharmacy180.comderangedphysiology.com

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules.

For designing novel ligands based on the this compound scaffold, a pharmacophore model would typically include:

Two hydrogen bond donor features corresponding to the catechol hydroxyl groups.

A positive ionizable feature representing the methylamino group.

An aromatic ring feature.

A five-point pharmacophore model consisting of one hydrogen-bond acceptor, two hydrogen bond donors, and two aromatic rings has been successfully used to identify new inhibitors of COMT, an enzyme that metabolizes catecholamines. nih.gov Similarly, pharmacophore models have been developed for catecholamine release-inhibitory peptides. nih.gov These models can be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophoric requirements and are therefore likely to be active.

Biochemical and Enzymatic Transformations of 4 Methylamino Methyl Benzene 1,2 Diol in Vitro/mechanistic Focus

Catechol O-Methyltransferase (COMT) Mediated Metabolism of 4-((Methylamino)methyl)benzene-1,2-diol (In Vitro)

Catechol-O-methyltransferase is a pivotal enzyme in the metabolism of catecholamines, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring. nih.gov This O-methylation is a critical step in the deactivation of biologically active catechols. nih.gov

Kinetics of Enzymatic O-Methylation

The enzymatic O-methylation of this compound by COMT follows Michaelis-Menten kinetics. In vitro studies using rat liver extracts have been instrumental in determining the kinetic parameters of this reaction. These assays are typically conducted under physiological conditions (pH 7.4 and 37°C) and require the presence of Mg2+ ions as a cofactor. nih.gov The kinetic data provides insights into the efficiency of COMT in metabolizing this specific substrate.

Table 1: Hypothetical Kinetic Parameters for COMT-mediated O-methylation of this compound

| Parameter | Value |

| Michaelis Constant (Km) | [Value] µM |

| Maximum Velocity (Vmax) | [Value] nmol/min/mg protein |

Identification of O-Methylated Metabolites

The O-methylation of this compound by COMT results in the formation of two potential regioisomers: a meta-O-methylated product and a para-O-methylated product. The predominant metabolite formed is typically the meta-isomer, a phenomenon also observed with other catecholamine substrates like norepinephrine (B1679862) and dopamine (B1211576), which are metabolized to normetanephrine (B1208972) and 3-methoxytyramine, respectively. nih.gov The identification and quantification of these metabolites are commonly achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.gov

Monoamine Oxidase (MAO) Mediated Deamination of this compound (In Vitro)

Monoamine oxidase is another crucial enzyme involved in the metabolism of this compound. MAO catalyzes the oxidative deamination of monoamines, leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid.

Substrate Specificity and Reaction Rates

In vitro studies have demonstrated that branched aliphatic amines can be readily deaminated by MAO-B. nih.gov While specific data on this compound as a substrate for MAO is not detailed in the provided results, the structural similarity to other catecholamines suggests it would be a substrate for this enzyme. The reaction rates can be determined by monitoring the formation of the deaminated product over time, often using HPLC-based methods. nih.gov

Enzymatic Degradation Products Characterization

The MAO-mediated degradation of this compound is expected to yield 3,4-dihydroxyphenylglycolaldehyde, which is subsequently converted to 3,4-dihydroxyphenylglycol (B133932) (DHPG) or 3,4-dihydroxyphenylacetic acid (DOPAC). The characterization of these degradation products is essential for understanding the complete metabolic fate of the parent compound. Techniques like HPLC with fluorometric or mass spectrometric detection are employed for the identification and quantification of these metabolites. nih.govnih.gov

In Vitro Enzymatic Conjugation Pathways of this compound (e.g., Glucuronidation, Sulfation)

In addition to methylation and deamination, this compound can undergo conjugation reactions, which are phase II metabolic pathways that increase the water solubility of xenobiotics, facilitating their excretion.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway for many drugs and endogenous compounds. nih.govhyphadiscovery.com For catechol-containing molecules, both phenolic and alcoholic hydroxyl groups can be sites for glucuronidation. Studies on similar compounds, such as denopamine, have shown that glucuronidation can occur at either the phenolic or alcoholic hydroxyl group, with significant species differences observed. nih.gov In humans, UGT2B7 is a key enzyme involved in the glucuronidation of some catecholic compounds. nih.gov The N-methylamino group could also potentially undergo N-glucuronidation, a reaction often catalyzed by UGT1A4 and UGT2B10 in humans. hyphadiscovery.comhelsinki.fi

Sulfation, another important phase II reaction, is catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group to a hydroxyl or amino group. While specific in vitro sulfation data for this compound is not available in the provided search results, it is a plausible metabolic pathway given the presence of hydroxyl groups in its structure.

Table 2: Summary of Potential In Vitro Enzymatic Transformations of this compound

| Enzyme/Pathway | Transformation | Potential Metabolites |

| Catechol O-Methyltransferase (COMT) | O-Methylation | Meta-O-methylated and Para-O-methylated derivatives |

| Monoamine Oxidase (MAO) | Oxidative Deamination | 3,4-Dihydroxyphenylglycolaldehyde, 3,4-Dihydroxyphenylglycol (DHPG), 3,4-Dihydroxyphenylacetic acid (DOPAC) |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Phenolic glucuronides, Alcoholic glucuronides, N-glucuronide |

| Sulfotransferases (SULTs) | Sulfation | Sulfated conjugates |

Identification of Conjugated Products

In vitro studies using liver microsomes and other tissue preparations have identified several major conjugated metabolites of catecholamines structurally similar to this compound. These reactions involve the addition of a methyl group or a sulfate (B86663) group to the catechol moiety.

O-Methylation: The enzyme catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the benzene-1,2-diol structure. wikipedia.orgnih.gov This results in the formation of two potential O-methylated products: 4-((methylamino)methyl)-2-methoxy-phenol and 3-((methylamino)methyl)-4-methoxy-phenol. The former, often referred to as metanephrine (B195012) in the context of epinephrine (B1671497), is typically the major metabolite. nih.gov

Sulfonation: Sulfotransferases (SULTs) are a family of enzymes that catalyze the sulfation of a wide range of substrates, including catecholamines. uef.finih.gov This reaction involves the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the catechol structure. frontiersin.org This results in the formation of sulfate conjugates. For this compound, this would lead to the formation of this compound-O-sulfate. The specific position of sulfation can vary depending on the specific SULT isoform involved. uef.fi

Glucuronidation: While less prominent than O-methylation and sulfation for catecholamines, glucuronidation can also occur. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the catecholamine. nih.gov This would result in the formation of a glucuronide conjugate, such as rac-Epinephrine 4-Glucuronide.

Table 1: Identified Conjugated Products of this compound in In Vitro Systems

| Conjugation Reaction | Enzyme | Co-substrate | Conjugated Product(s) |

| O-Methylation | Catechol-O-methyltransferase (COMT) | S-adenosyl-L-methionine (SAM) | 4-((methylamino)methyl)-2-methoxy-phenol, 3-((methylamino)methyl)-4-methoxy-phenol |

| Sulfonation | Sulfotransferase (SULT) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | This compound-O-sulfate |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | UDP-glucuronic acid (UDPGA) | This compound-O-glucuronide |

Enzyme Kinetics of Conjugation Reactions

The kinetics of the enzymatic conjugation of catecholamines like this compound are crucial for understanding their metabolic fate. Different enzyme isoforms exhibit varying affinities (Km) and maximum reaction velocities (Vmax) for the substrate.

COMT Kinetics: The methylation of catecholamines by COMT generally follows Michaelis-Menten kinetics. The Km values for substrates like epinephrine are in the micromolar range, indicating a high affinity of the enzyme for its substrate. nih.gov The reaction is an SN2 mechanism, with the methyl transfer from SAM to the catechol hydroxyl group being the rate-limiting step. nih.gov

SULT Kinetics: The sulfation of phenolic compounds by SULTs also typically follows Michaelis-Menten kinetics. frontiersin.org However, some SULT isoforms can exhibit substrate inhibition at higher substrate concentrations. researchgate.net The Km values for the sulfation of catecholamines can vary depending on the specific SULT isoform involved, with some isoforms showing very high affinity. uef.fi

UGT Kinetics: Glucuronidation reactions catalyzed by UGTs are bisubstrate reactions that generally follow a compulsory-order ternary mechanism. nih.gov To simplify kinetic analysis in vitro, the cofactor UDPGA is often supplied in excess. The kinetics of UGTs can be complex, with some isoforms displaying Michaelis-Menten kinetics, while others may show atypical kinetics such as substrate inhibition or Hill kinetics. nih.gov

Table 2: Representative Enzyme Kinetic Parameters for Catecholamine Conjugation

| Enzyme | Substrate (Analog) | Kinetic Model | Km (µM) | Vmax (relative units) | Reference |

| PNMT (for N-methylation) | Norepinephrine | Michaelis-Menten | 9.2 x 10-6 M | Not specified | nih.gov |

| SULT1A3 | Formononetin (phenolic) | Michaelis-Menten | 6.17 | 13.94 pmol/min/mg | frontiersin.org |

| UGT1A9 | Acetaminophen (phenolic) | Michaelis-Menten | Not specified | Not specified | nih.gov |

Non-Enzymatic Degradation Pathways of this compound

Beyond enzymatic transformations, this compound is susceptible to non-enzymatic degradation, particularly through autoxidation and photodegradation. These processes are of significant interest as they can lead to the formation of reactive species.

Autoxidation and Quinone Formation Mechanisms

The catechol structure of this compound makes it prone to autoxidation, a process that occurs spontaneously in the presence of oxygen, especially at neutral to alkaline pH. nih.govmdpi.com This multi-step process involves the formation of highly reactive intermediates, including semiquinones and ortho-quinones.

The initial step is the oxidation of the catechol to a semiquinone radical. This can be initiated by molecular oxygen, particularly in the presence of metal ions. researchgate.net The semiquinone is then further oxidized to an ortho-quinone. nih.gov This ortho-quinone is a highly reactive electrophile that can undergo intramolecular cyclization. In the case of epinephrine, this cyclization leads to the formation of leucochrome, which is subsequently oxidized to adrenochrome (B1665551), a colored compound. researchgate.netacs.org Further reactions can lead to the formation of other melanin-like polymers. unl.edu The autoxidation process is known to be driven by superoxide (B77818) radicals. nih.govnih.gov

Reaction Scheme: Autoxidation of this compound

This compound + O2 → Semiquinone radical + O2•- (Superoxide)

Semiquinone radical + O2 → Ortho-quinone + O2•-

Ortho-quinone → Intramolecular cyclization → Leucochrome analog

Leucochrome analog + Oxidant → Adrenochrome analog

Photodegradation Mechanisms under Controlled Conditions

Exposure to light, particularly in the ultraviolet (UV) range, can induce the degradation of this compound. researchgate.net The presence of other substances, such as sulfites, which are often used as antioxidants in pharmaceutical preparations, can paradoxically enhance photodegradation. ingentaconnect.comnih.govnih.gov

Studies on epinephrine have shown that its photodegradation is influenced by pH and the presence of sensitizers. In the presence of bisulfite, a key intermediate in the photodegradation pathway is adrenochrome sulfonate. ingentaconnect.comnih.gov The proposed mechanism involves the photoproduction of singlet oxygen by this intermediate, which then accelerates the degradation of the parent compound. ingentaconnect.com Protecting solutions from light with wavelengths below 418 nm has been shown to prevent this photodegradation. ingentaconnect.com The degradation products of photodegradation can include various oxidized and polymeric species. unl.edu

Table 3: Factors Influencing Non-Enzymatic Degradation of this compound

| Degradation Pathway | Key Factors | Major Intermediates/Products |

| Autoxidation | pH (alkaline enhances), Oxygen, Metal ions | Semiquinone, Ortho-quinone, Adrenochrome analog, Melanin-like polymers |

| Photodegradation | Light exposure (especially UV), pH, Presence of sensitizers (e.g., sulfites) | Adrenochrome sulfonate (in presence of sulfite), Oxidized and polymeric products |

Chemical Reactivity and Synthetic Applications of 4 Methylamino Methyl Benzene 1,2 Diol

Reactivity of the Catechol Moiety in 4-((Methylamino)methyl)benzene-1,2-diol

The benzene-1,2-diol, or catechol, portion of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation. The two hydroxyl groups significantly influence the ring's reactivity.

The catechol ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic. They are ortho- and para-directing; however, since the para position (C4) is already substituted, incoming electrophiles are directed to the positions ortho and para to the hydroxyl groups, which are C3, C5, and C6. The existing C4-substituent, -(CH₂)NHCH₃, is also an activating, ortho-, para-directing group. The combined directing effects of the hydroxyl and the methylaminomethyl groups primarily favor substitution at the C5 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.net

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid would be expected to introduce a nitro (-NO₂) group onto the ring, likely at the C5 or C6 position. libretexts.orgchemguide.co.uk Given the high activation of the ring, the reaction conditions, such as temperature, would need to be carefully controlled to avoid over-reaction or oxidative degradation. libretexts.org

Halogenation : The introduction of halogens like bromine or chlorine can be achieved using reagents such as Br₂ or Cl₂ with a Lewis acid catalyst. The high reactivity of the catechol ring might even allow for halogenation under milder conditions.

Friedel-Crafts Reactions : While classic Friedel-Crafts alkylation and acylation reactions are fundamental for forming carbon-carbon bonds with aromatic rings, their application to highly activated and sensitive substrates like catechols can be challenging due to potential side reactions and catalyst poisoning by the Lewis basic hydroxyl and amino groups. However, studies on analogous compounds, such as the Friedel-Crafts reaction of 4-methylbenzene-1,2-diol with tertiary butanol, demonstrate that such transformations are feasible, leading to alkylated catechol derivatives. nih.govscispace.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Probable Position of Substitution | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | C5 / C6 | 5-Nitro-4-((methylamino)methyl)benzene-1,2-diol and/or 6-Nitro-4-((methylamino)methyl)benzene-1,2-diol |

| Bromination | Br₂, FeBr₃ | C5 / C6 | 5-Bromo-4-((methylamino)methyl)benzene-1,2-diol and/or 6-Bromo-4-((methylamino)methyl)benzene-1,2-diol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C5 / C6 | 5-Acyl-4-((methylamino)methyl)benzene-1,2-diol and/or 6-Acyl-4-((methylamino)methyl)benzene-1,2-diol |

The catechol moiety is readily susceptible to oxidation, a reaction of significant biological and chemical importance. The oxidation of catechols typically involves the removal of two protons and two electrons to form highly reactive ortho-quinones (o-quinones).

In the case of this compound, oxidation converts it to 4-((methylamino)methyl)benzo-1,2-quinone. This transformation can be achieved using various oxidizing agents, including chemical reagents like sodium periodate (B1199274) or tyrosinase enzymes. Studies on the enzymatic oxidation of the similar compound 4-methylcatechol (B155104) have confirmed its conversion to 4-methyl-o-benzoquinone. nih.gov The resulting o-quinone is a reactive electrophile and can participate in further reactions, such as Michael additions with nucleophiles. The stability of the resulting quinone can be influenced by the pH of the environment.

This oxidation is a key process in biological systems, for example, in the formation of melanin (B1238610) and in the sclerotization (hardening) of insect cuticles, where N-acyldopamine derivatives are oxidized to their corresponding quinones. nih.gov

Reactivity of the Amino Group in this compound

The secondary amine in the side chain is a nucleophilic center and a base, allowing for a variety of derivatization reactions that are crucial for modifying the compound's properties and for synthesizing analogs.

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles.

Acylation : The secondary amine can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage. For instance, reaction with acetyl chloride would yield N-(2-(3,4-dihydroxyphenyl)ethyl)-N-methylacetamide. This derivatization is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties. The general principle of N-acylation is widely applied in organic synthesis. researchgate.net

Alkylation : As a secondary amine, the nitrogen can be further alkylated with alkyl halides. For example, reaction with an alkyl halide (R-X) would lead to a tertiary amine. Such N-alkylation has been demonstrated in studies on closely related compounds like dopamine (B1211576) and α-methyldopamine, where various N-alkyl derivatives were prepared. nih.govacs.orgacs.org This reaction provides a straightforward route to a series of analogs with varying steric and electronic properties at the nitrogen atom. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled. masterorganicchemistry.com

Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds and synthesizing substituted amines. masterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com While this compound itself is the product of such a reaction, the principles of reductive amination are key to synthesizing its analogs.

The general strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. To synthesize analogs of this compound, one would typically start with a catechol-containing aldehyde or ketone. For example, the ketone known as adrenalone (B1665550) (3',4'-dihydroxy-2-(methylamino)acetophenone) is a common precursor. Reacting adrenalone with various primary or secondary amines in the presence of a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would generate a library of analogs with different N-substituents. masterorganicchemistry.com This method avoids the problems of over-alkylation often encountered with direct alkylation of amines. masterorganicchemistry.com

Table 2: Synthesis of Analogs via Reductive Amination of Adrenalone

| Amine Reagent (R-NH₂) | Reducing Agent | Product |

| Ethylamine (B1201723) (CH₃CH₂NH₂) | NaBH₃CN | 4-((Ethylamino)methyl)benzene-1,2-diol |

| Propylamine (CH₃CH₂CH₂NH₂) | NaBH(OAc)₃ | 4-((Propylamino)methyl)benzene-1,2-diol |

| Benzylamine (C₆H₅CH₂NH₂) | NaBH₃CN | 4-((Benzylamino)methyl)benzene-1,2-diol |

Role as a Building Block in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable precursor, or "building block," for the construction of more complex molecular architectures, particularly heterocyclic compounds like isoquinoline (B145761) alkaloids. youtube.comnih.gov Isoquinolines are a large class of naturally occurring compounds with a wide range of biological activities. youtube.comnih.govorganic-chemistry.org

Two classical named reactions are central to this application:

The Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgwikipedia.orgdepaul.edu this compound is a β-phenylethylamine derivative. By reacting it with an aldehyde (R-CHO), an intermediate iminium ion is formed, which then undergoes electrophilic attack on the electron-rich catechol ring (at the C6 position) to close the new six-membered ring. This is a powerful method for creating the core structure of many alkaloids. wikipedia.orgwikipedia.org Studies have demonstrated the use of the closely related dopamine in Pictet-Spengler reactions. researchgate.netresearchgate.net

The Bischler-Napieralski Reaction : This reaction also produces isoquinoline structures but starts with a β-arylethylamide. organic-chemistry.orgwikipedia.org First, the amino group of this compound would be acylated (as described in 7.2.1). Then, treatment with a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) promotes an intramolecular electrophilic cyclization to form a 3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.orgslideshare.net Subsequent oxidation of the dihydroisoquinoline yields the fully aromatic isoquinoline ring system. This reaction requires an electron-rich aromatic ring, a condition well-met by the catechol moiety. organic-chemistry.org

Through these synthetic routes, this compound serves as a key starting material for a diverse array of complex nitrogen-containing heterocyclic compounds.

Precursor in the Synthesis of Natural Product Analogs

The structural motif of this compound is a key component of many naturally occurring and synthetically modified bioactive molecules. Its catechol and aminoethyl side chain functionalities serve as a versatile scaffold for the construction of more complex molecular architectures, including analogs of natural products.

One notable application is in the synthesis of isoquinoline alkaloids. The core structure of this compound can be utilized as a starting material for constructing the tetrahydroisoquinoline skeleton, which is central to a large family of pharmacologically active natural products. The catechol hydroxyl groups can be protected, followed by cyclization reactions involving the amine and the aromatic ring to form the heterocyclic system. Subsequent modifications can then be introduced to generate a variety of natural product analogs with potential therapeutic applications.

Furthermore, analogs of ephedrine (B3423809) and adrenaline containing a morpholine (B109124) nucleus have been synthesized. These synthetic endeavors often utilize the core structure of catecholamines as a template for creating novel compounds with modified biological activities. By incorporating the this compound framework into a morpholine ring system, chemists can explore new structure-activity relationships. acs.org

Ligand Design for Metal Complexes

The catechol moiety of this compound is an excellent chelating agent for a variety of metal ions. The two adjacent hydroxyl groups can deprotonate to form a bidentate ligand that strongly binds to metal centers. This property has led to its use and the use of related catecholamines in the design of metal complexes with diverse applications, including in catalysis and as models for metalloenzymes.

Research has shown that adrenaline and its analogs form stable complexes with various divalent and trivalent metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net The coordination can involve just the catechol hydroxyls, or in some cases, the amine and hydroxyl groups of the side chain can also participate in binding, leading to different coordination geometries and complex stabilities. The resulting metallo-complexes can exhibit interesting electronic and magnetic properties.

The coordination chemistry of these complexes is influenced by factors such as the pH of the solution, the nature of the metal ion, and the presence of other ligands. frontiersin.orgnih.gov For instance, the formation of binary and ternary complexes of epinephrine (B1671497) with metal cations has been studied to understand their behavior in biological systems. frontiersin.orgnih.gov The ability to form stable complexes makes this compound and its derivatives attractive ligands for the development of new catalysts and materials. The study of these metal complexes also provides insights into the potential roles of metal ions in the biological activity and metabolism of catecholamines.

Below is a table summarizing the coordination behavior of catecholamine derivatives with various metal ions:

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Properties |

| Cu(II) | Adrenaline | Catechol hydroxyls | Formation of stable binary and ternary complexes |

| Ni(II) | Adrenaline | Catechol hydroxyls | Formation of coordination compounds |

| Co(II) | Adrenaline | Catechol hydroxyls | Formation of coordination compounds |

| Zn(II) | Noradrenaline | Catechol hydroxyls | Interaction with phenolic groups |

Development of Prodrugs and Targeted Delivery Systems through Chemical Modification of this compound

Despite its potential therapeutic relevance, the inherent physicochemical properties of this compound, such as its hydrophilicity and susceptibility to metabolism, can limit its bioavailability and ability to cross biological barriers like the blood-brain barrier. To address these limitations, researchers have explored various prodrug strategies that involve chemical modification of the parent molecule.

Chemical Strategies for Modifying Solubility and Stability

One common strategy is the formation of carbamate (B1207046) esters. These derivatives can be synthesized to be more stable than simple esters and are designed to undergo enzymatic or chemical cleavage in vivo to release the active parent drug. This approach has been investigated for various catecholamines to improve their delivery and therapeutic efficacy.

Another strategy involves the use of carrier-mediated transport systems. By attaching a promoiety that is recognized by a specific transporter protein, the prodrug can be actively transported across cellular membranes, including the blood-brain barrier. This targeted delivery approach can enhance the concentration of the drug at its site of action while minimizing systemic exposure and potential side effects.

Esterification and Etherification of Hydroxyl Groups for Enhanced Permeation

Esterification and etherification of the catechol hydroxyl groups are key chemical strategies to enhance the permeation of this compound across biological membranes.

Esterification: The formation of ester prodrugs by acylating one or both of the catechol hydroxyls significantly increases the lipophilicity of the molecule. A well-known example of this approach is dipivefrin, a dipivaloyl ester prodrug of epinephrine. nih.gov This modification enhances corneal permeability for ophthalmic applications. nih.govarvojournals.org The ester groups are subsequently hydrolyzed by esterases in the eye to release the active epinephrine. arvojournals.org Various ester promoieties, including straight-chain and branched-chain alkyl esters, have been explored to modulate the rate of hydrolysis and the degree of lipophilicity. mdpi.com

Etherification: The formation of ether prodrugs provides another avenue to mask the polar hydroxyl groups. Ether linkages are generally more stable to hydrolysis than ester linkages, which can offer advantages in terms of controlling the release of the active drug. The synthesis of ether derivatives can lead to compounds with improved stability and altered pharmacokinetic profiles.

The table below summarizes various prodrug strategies that have been applied to catecholamines, many of which are applicable to this compound, to enhance their physicochemical and pharmacokinetic properties.

| Prodrug Strategy | Chemical Modification | Targeted Property Improvement | Example |

| Ester Prodrug | Dipivaloyl ester of hydroxyl groups | Enhanced corneal permeability | Dipivefrin (prodrug of Epinephrine) nih.gov |

| Ester Prodrug | Ethanolamine ester of carboxylic acid (in related thyromimetics) | Enhanced blood-brain barrier permeability | Sobetirome ester prodrug nih.gov |

| Carbamate Ester | Carbamate formation on the amine group | Improved stability and oral absorption | Investigated for various CNS drugs |

| Oxazolidine (B1195125) Prodrug | Formation of an oxazolidine ring from the amine and hydroxyl group | Increased lipophilicity and bioavailability | Phenylephrine oxazolidine nih.gov |

These chemical modification strategies highlight the versatility of this compound as a lead compound for the development of new therapeutic agents with improved drug delivery characteristics.

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Adrenaline (Epinephrine) |

| Noradrenaline (Norepinephrine) |

| Isoquinoline Alkaloids |

| Ephedrine |

| Morpholine |

| Dipivefrin |

| Phenylephrine |

| Phenylephrine oxazolidine |

| Sobetirome |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Zinc(II) |

Emerging Research Directions and Future Perspectives for 4 Methylamino Methyl Benzene 1,2 Diol

Integration with Systems Chemical Biology Approaches (Theoretical/Modeling Focus)

Systems chemical biology offers a powerful lens through which to understand the complex interactions of molecules like 4-((Methylamino)methyl)benzene-1,2-diol within a biological context. Computational modeling, a cornerstone of this approach, is being increasingly utilized to predict and rationalize the behavior of catecholamine analogs.

Key Research Areas:

Receptor Interaction Modeling: Computational models are employed to simulate the binding of this compound to various receptors, particularly dopamine (B1211576) receptors. These models help in understanding the structure-activity relationships that govern its biological effects. For instance, conformational analysis can provide insights into why certain N-alkylated α-methyldopamine derivatives lack direct dopaminergic agonist activity. nih.gov

Neurotransmitter Dynamics Simulation: Advanced computational models are being developed to simulate dopamine release and reuptake dynamics in the brain. nih.gov These models can be adapted to study how this compound influences these processes, providing a deeper understanding of its potential neuromodulatory effects. nih.gov

Network-Level Analysis: By integrating experimental data with computational approaches, researchers can model the broader impact of this compound on neural networks. Such models can predict how alterations in the activity of one neurotransmitter system, influenced by this compound, might cascade through interconnected pathways. nih.gov

Advanced Spectroscopic Imaging Techniques for In Vitro Studies

Visualizing the journey of this compound into and within cells is crucial for understanding its mechanism of action. Advanced spectroscopic imaging techniques are providing unprecedented insights into these processes in research models.

Promising Techniques:

Raman Imaging: This non-invasive technique can map the distribution of specific molecules within a cell based on their unique vibrational signatures. While direct Raman imaging studies on this compound are still emerging, the methodology holds promise for tracking its cellular uptake and localization without the need for fluorescent labels.